molecular formula C10H18BrNO4 B2370001 Methyl (S)-2-(Boc-amino)-4-bromobutyrate CAS No. 76969-87-4

Methyl (S)-2-(Boc-amino)-4-bromobutyrate

Cat. No.: B2370001
CAS No.: 76969-87-4
M. Wt: 296.161
InChI Key: MBWPBNACYMMIKZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-(Boc-amino)-4-bromobutyrate is an organic compound commonly used in synthetic chemistry. It features a tert-butoxycarbonyl (Boc) protected amino group, which is a common protecting group in organic synthesis to prevent unwanted reactions at the amino site. The compound is often utilized in the synthesis of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(Boc-amino)-4-bromobutyrate typically involves the protection of the amino group with a Boc group, followed by bromination. One common method includes the reaction of (S)-2-amino-4-bromobutyric acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(Boc-amino)-4-bromobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Synthesis

Methyl (S)-2-(Boc-amino)-4-bromobutyrate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the development of drugs due to its ability to participate in reactions that form complex molecules.

  • Synthesis of Levetiracetam : One notable application is in the synthesis of levetiracetam, an antiepileptic drug. The compound is used in enzymatic resolution processes to produce high-purity (S)-2-bromobutyl methyl ester, a precursor to levetiracetam. This process involves using immobilized enzymes, which enhance yield and purity while minimizing waste products .
  • Prodrug Development : this compound also serves as a building block for prodrug formulations. Prodrugs are chemically modified drugs that become active only after metabolism. This compound can be utilized to create esters that improve solubility and bioavailability of active pharmaceutical ingredients .

Biochemical Research

In biochemical research, this compound is used for synthesizing derivatives that can be studied for their biological activity.

  • Amino Acid Analogues : The compound can be transformed into various amino acid analogues, which are vital for studying protein synthesis and function. These analogues can help elucidate mechanisms of enzyme action and protein interactions .
  • Hapten Synthesis : It is also involved in synthesizing potential haptens—small molecules that can elicit an immune response when attached to a larger carrier. This application is particularly relevant in vaccine development and immunology research .

Chemical Synthesis

This compound is widely used as a reagent in organic chemistry for various synthetic transformations.

  • Coupling Reactions : The compound can participate in coupling reactions to form peptide bonds, making it useful in peptide synthesis. This application is essential for developing therapeutic peptides and proteins .
  • Alkylation Reactions : It can also undergo alkylation reactions, where it acts as an electrophile, allowing for the introduction of various substituents into organic molecules. This feature is critical in synthesizing complex organic structures .

Mechanism of Action

The mechanism of action of Methyl (S)-2-(Boc-amino)-4-bromobutyrate involves its reactivity at the bromine and Boc-protected amino sites. The bromine atom can participate in nucleophilic substitution reactions, while the Boc group can be selectively removed to reveal the free amino group. These reactive sites allow the compound to be used in various synthetic transformations, targeting specific molecular pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-2-(Boc-amino)-4-bromobutyrate is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required .

Biological Activity

Methyl (S)-2-(Boc-amino)-4-bromobutyrate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article examines its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₈BrNO₄
  • Molecular Weight : 296.158 g/mol
  • CAS Number : 76969-87-4
  • Density : 1.328 g/cm³
  • Water Solubility : Slightly soluble (1.5 g/L at 25 ºC)

The compound features a bromobutyrate moiety that is significant for its biological interactions. The Boc (tert-butyloxycarbonyl) group serves as a protective group for the amino functionality, which can influence the compound's reactivity and bioavailability.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Boc-protected amino acid : The reaction of an appropriate amino acid with Boc anhydride.
  • Bromination : The introduction of the bromine atom at the 4-position of the butyric acid derivative.
  • Esterification : Methylation to form the final ester product.

This compound exhibits biological activity primarily through its interaction with various biological pathways. Its structural features allow it to act as a substrate or inhibitor for specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and protein synthesis.

Case Studies and Research Findings

  • Inhibition of Protein Synthesis :
    • Similar compounds have been shown to inhibit protein synthesis by interacting with ribosomal machinery, which may suggest a potential role for this compound in cancer therapies targeting rapidly proliferating cells .
  • Antidiabetic Potential :
    • Research indicates that derivatives of bromobutyrate compounds can enhance β-cell proliferation in pancreatic tissues, suggesting a possible application in diabetes management . The structural similarity to other β-cell proliferative agents points to a potential mechanism involving the modulation of signaling pathways such as DYRK1A-NFAT .
  • Antimicrobial Activity :
    • Preliminary studies have indicated that brominated compounds can exhibit antimicrobial properties, potentially through disruption of microbial cell membranes or interference with metabolic processes . Further exploration into this compound’s efficacy against specific pathogens is warranted.

Data Tables

PropertyValue
Molecular FormulaC₁₀H₁₈BrNO₄
Molecular Weight296.158 g/mol
Density1.328 g/cm³
Water Solubility1.5 g/L at 25 ºC
CAS Number76969-87-4

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl (S)-2-(Boc-amino)-4-bromobutyrate, and how can purity be optimized?

The compound is typically synthesized via a multi-step process:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino group of (S)-2-amino-4-bromobutyric acid under anhydrous conditions using Boc anhydride and a base like triethylamine .

Esterification : React the Boc-protected intermediate with methanol in the presence of a coupling agent (e.g., DCC/DMAP) to form the methyl ester .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) to achieve >95% purity. Monitor purity via HPLC with a C18 column (UV detection at 254 nm) .

Q. How is the compound characterized to confirm structure and enantiopurity?

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl), ester carbonyl (~170 ppm), and bromine substitution patterns .
  • Mass Spectrometry (MS) : Confirm molecular weight (C10_{10}H18_{18}BrNO4_4; expected [M+H]+^+ = 308.0) .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to confirm enantiopurity (>98% ee) .

Q. What are common reaction pathways involving this compound?

  • Nucleophilic Substitution : The bromine atom undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form substituted derivatives .
  • Boc Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane to generate the free amine for peptide coupling .
  • Ester Hydrolysis : Convert to the carboxylic acid using LiOH in THF/water for further functionalization .

Advanced Research Questions

Q. How does steric hindrance from the Boc group influence reaction kinetics in nucleophilic substitutions?

The bulky Boc group at the β-position reduces reaction rates in SN2 pathways due to steric constraints. Kinetic studies (e.g., using pseudo-first-order conditions with NaN3_3 in DMF) show a 2–3-fold rate decrease compared to non-Boc analogs. Mitigation strategies include using polar aprotic solvents (e.g., DMSO) or microwave-assisted synthesis to enhance reactivity .

Q. What computational tools are suitable for predicting binding interactions of derivatives in drug design?

  • Molecular Docking : AutoDock Vina is recommended for predicting binding modes to biological targets (e.g., enzymes). Set up grids centered on active sites and validate with co-crystallized ligands .
  • MD Simulations : Use GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonding with the Boc group and bromine’s hydrophobic interactions .

Q. How can enantiomeric excess (ee) be maintained during scale-up synthesis?

  • Chiral Catalysis : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during bromination or esterification steps .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track ee in real-time during continuous flow synthesis .

Q. What are the challenges in analyzing degradation products under acidic conditions?

The Boc group is labile in acidic environments, leading to deprotection and ester hydrolysis. Use LC-MS with a reverse-phase column to identify degradation products (e.g., free amine, carboxylic acid). Stability studies (pH 1–3, 37°C) reveal a half-life of <24 hours, necessitating cold storage (-20°C) .

Q. How does the bromine atom enhance cross-coupling reactivity in derivatization?

The C-Br bond facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O). DFT calculations (B3LYP/6-31G*) show a low activation energy (~20 kcal/mol) for oxidative addition, making it ideal for constructing biaryl motifs in drug candidates .

Q. What strategies resolve low yields in peptide coupling reactions with the deprotected amine?

  • Activating Agents : Use HATU or PyBOP instead of DCC to improve coupling efficiency (>80% yield) .
  • Solvent Optimization : Switch from DMF to DCM/DIEA mixtures to reduce side reactions .

Q. Methodological Considerations

Q. What analytical techniques are critical for troubleshooting impurity formation during synthesis?

  • 2D NMR (HSQC, HMBC) : Assign impurities arising from incorrect Boc placement or ester hydrolysis .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .

Q. How can the compound be utilized in peptidomimetic drug discovery?

Incorporate it as a non-natural amino acid in solid-phase peptide synthesis (SPPS) to enhance protease resistance. For example, replace lysine residues in angiotensin-converting enzyme (ACE) inhibitors and assess IC50_{50} values via fluorometric assays .

Properties

IUPAC Name

methyl (2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWPBNACYMMIKZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of triphenylphosphine (2.20 g, 8.39 mmol) in dry CH2Cl2 (20 mL) was added dropwise via syringe to a solution of N-Boc homoserine methyl ester 80 (8.39 mmol) and carbon tetrabromide (4.18 g, 12.60 mmol) in dry CH2Cl2 (20 mL). The resulting dark solution was stirred at room temperature for 16 h. Hexanes was added and precipitates were removed by suction filtration. The filtrate was concentrated under reduced pressure and subject to flash silica gel column chromatography using ethyl acetate/hexanes (1:10, v/v then 1:6, v/v) to give the desired product 90 as a yellow oil (501 mg, 20% overall yield from homoserine). 1H NMR (300 MHz, CDCl3) δ 1.45 (s, 9H), 2.12-2.48 (m, 2H), 3.39-3.47 (m, 2H), 3.78 (s, 3H), 4.33-4.48 (m, 1H), 5.10-5.22 (m, 1H). m/z (ESI) 296 [C10H18BrNO4+H]+.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
8.39 mmol
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
20%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.